molecular formula C6H12N2 B15124851 Methacrolein dimethylhydrazone

Methacrolein dimethylhydrazone

Cat. No.: B15124851
M. Wt: 112.17 g/mol
InChI Key: QNIXILGOUVOCEP-FNORWQNLSA-N
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Description

Significance of Hydrazone Functional Groups in Modern Chemical Transformations

Hydrazones, characterized by the R¹R²C=N-NR³R⁴ structure, are a class of organic compounds formed by the condensation of ketones or aldehydes with hydrazines. wikipedia.orgsoeagra.com Their significance in modern chemical synthesis stems from a combination of factors:

Versatile Reactivity: The hydrazone functional group contains both nucleophilic nitrogen atoms and an electrophilic carbon atom, allowing it to react with a wide range of electrophiles and nucleophiles. soeagra.com This dual reactivity is fundamental to its utility.

Intermediates in Key Reactions: Hydrazones serve as crucial intermediates in a variety of name reactions, including the Wolff-Kishner reduction, Shapiro reaction, and Bamford–Stevens reaction. wikipedia.org

Synthons for Heterocycles: The two adjacent nitrogen atoms make hydrazones ideal precursors for the synthesis of nitrogen-containing heterocyclic compounds such as pyrazoles and indoles. numberanalytics.comnih.gov

Protecting Groups: The hydrazone moiety can act as a robust protecting group for aldehydes and ketones, being stable under various conditions but readily cleaved when necessary. fiveable.me

Role in Cycloadditions: The C=N double bond in hydrazones can participate in cycloaddition reactions, providing a powerful method for constructing cyclic and heterocyclic systems. numberanalytics.com

Bioconjugation: Hydrazone-based linkages are employed in medical biotechnology, for instance, to attach drugs to antibodies for targeted delivery. The bond's stability at physiological pH and its cleavage in the acidic environment of cells make it particularly useful. wikipedia.org

The ease of preparation and the crystalline nature of many hydrazones, which facilitates their purification, further enhance their appeal to synthetic chemists. soeagra.com

Historical Context and Evolution of Methacrolein (B123484) Dimethylhydrazone as a Synthetic Synthon

The use of N,N-dimethylhydrazones as synthetic tools gained significant traction with the work of Corey and Enders in the 1970s. Their research demonstrated that N,N-dimethylhydrazones could be efficiently metalated at the α-carbon, converting the original carbonyl compound into a potent nucleophile for carbon-carbon bond formation. This strategy provided a powerful method for the asymmetric synthesis of various organic compounds. researchgate.netuoa.gr

Methacrolein dimethylhydrazone (DMHM), specifically, evolved as a valuable synthon due to its conjugated system, which incorporates both a C=C and a C=N double bond. This structure allows it to act as a versatile 1-aza-1,3-diene in Diels-Alder reactions, a key transformation for the synthesis of six-membered rings. mdpi.com Early investigations into the cycloaddition reactions of α,β-unsaturated hydrazones laid the groundwork for the extensive use of DMHM in constructing complex cyclic and heterocyclic frameworks. researchgate.net Its ability to participate in various cycloaddition modes, including [4+2], [3+2], and even cascade reactions, has solidified its position as a multifaceted building block in the synthetic chemist's toolbox. mdpi.comresearchgate.net

Current Academic Research Trajectories and Underexplored Potentials of DMHM

Current research continues to expand the synthetic utility of this compound, with a focus on developing novel and efficient transformations. Key areas of investigation include:

Asymmetric Catalysis: The development of enantioselective reactions using DMHM is a major focus. This includes organocatalytic and metal-catalyzed cycloadditions to produce chiral molecules with high stereocontrol. rsc.orgresearchgate.net

Cascade Reactions: Researchers are designing complex cascade reactions initiated by the participation of DMHM. These sequences allow for the rapid construction of intricate molecular architectures from simple starting materials in a single operation. researchgate.net

Povarov Reactions: DMHM has been successfully employed in vinylogous Povarov reactions to synthesize substituted tetrahydroquinolines, which are important scaffolds in medicinal chemistry. mdpi.com Recent work has even demonstrated a combination of different Povarov reaction types in a single process using DMHM. mdpi.com

Multi-component Reactions: The use of DMHM as a component in multi-component reactions is an expanding area, offering a highly efficient route to complex products by combining three or more reactants in one pot. mdpi.com

Despite the significant progress, the full synthetic potential of this compound remains to be explored. Underexplored areas include its application in the synthesis of novel polymeric materials and its use in electrochemical transformations. nih.govresearchgate.net Further investigation into its reactivity with a broader range of dienophiles and electrophiles, particularly under novel catalytic systems, is expected to uncover new and valuable synthetic methodologies. The development of DMHM derivatives with tailored electronic and steric properties could also open up new avenues for its application in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

N-methyl-N-[(E)-2-methylprop-2-enylideneamino]methanamine

InChI

InChI=1S/C6H12N2/c1-6(2)5-7-8(3)4/h5H,1H2,2-4H3/b7-5+

InChI Key

QNIXILGOUVOCEP-FNORWQNLSA-N

Isomeric SMILES

CC(=C)/C=N/N(C)C

Canonical SMILES

CC(=C)C=NN(C)C

Origin of Product

United States

Synthetic Methodologies for Methacrolein Dimethylhydrazone and Precursors

Standard Laboratory Synthesis from Methacrolein (B123484) and Dimethylhydrazine

The standard laboratory preparation of methacrolein dimethylhydrazone involves the direct condensation reaction between methacrolein and unsymmetrical dimethylhydrazine (UDMH). This reaction is a classic example of hydrazone formation from an aldehyde and a hydrazine (B178648).

The synthesis is typically carried out by reacting methacrolein with a slight molar excess of UDMH in a suitable solvent. The reaction is often performed at room temperature, although gentle heating may be employed to increase the reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials and the formation of the product.

Upon completion, the reaction mixture is worked up to isolate the desired product. A typical workup may involve extraction with an organic solvent, followed by washing of the organic layer to remove any unreacted starting materials or by-products. The final purification of this compound is commonly achieved by distillation under reduced pressure. The physical properties of the resulting colorless oil have been reported as a boiling point of 40–42 °C at 20 Torr. nih.govresearchgate.net

A general representation of the reaction is as follows:

CH₂(C(CH₃))CHO + (CH₃)₂NNH₂ → CH₂(C(CH₃))CH=NN(CH₃)₂ + H₂O

Reactant/ProductMolar Mass ( g/mol )Key Role
Methacrolein70.09Aldehyde precursor
Unsymmetrical Dimethylhydrazine (UDMH)60.10Hydrazine precursor
This compound (DMHM)112.19Target compound
Water18.02By-product

Strategies for Generation of DMHM from Industrial By-products and Waste Streams

The synthesis of this compound gains significant industrial relevance through its connection to the utilization of hazardous waste streams, particularly substandard rocket fuel.

Recycling of Substandard Rocket Fuel N,N-Dimethylhydrazine via Carbonyl Derivatizationnih.gov

Unsymmetrical dimethylhydrazine (UDMH), a key component of some rocket propellants, degrades over time through moisture absorption, rendering it substandard for its primary application. nih.govnih.gov The disposal of this highly toxic and carcinogenic substance presents a significant environmental challenge. nih.govnih.gov A promising and more environmentally benign approach to managing this waste is through its chemical conversion into less toxic and synthetically useful compounds. nih.govnih.gov

One such strategy involves the derivatization of UDMH with carbonyl compounds, including methacrolein, to form the corresponding hydrazones. nih.govnih.gov This process, known as carbonyl derivatization, transforms the hazardous UDMH into this compound (DMHM), a significantly less toxic compound. nih.gov The resulting DMHM can then be utilized as a stable and valuable intermediate in various organic syntheses, such as the Povarov reaction for the preparation of tetrahydroquinolines. nih.gov

This recycling pathway not only mitigates the environmental risks associated with the disposal of substandard UDMH but also provides an alternative and economically viable source for the production of DMHM. nih.gov

Considerations for Large-Scale and Multi-Stage Synthesis Pathwaysnih.gov

The transition from laboratory-scale synthesis to large-scale industrial production of this compound, particularly from waste UDMH, necessitates careful consideration of several factors. The sheer volume of substandard UDMH, estimated to be in the thousands of tons, underscores the need for efficient and scalable processes. nih.gov

Key considerations for large-scale and multi-stage synthesis include:

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and catalyst use is crucial for maximizing yield and minimizing reaction times on an industrial scale.

Process Safety: Given the hazardous nature of UDMH, robust safety protocols are paramount. This includes measures for handling and storage of the toxic precursor and the management of any potentially hazardous by-products.

Feedstock Purity: The composition of substandard UDMH can vary, potentially containing impurities that may affect the reaction efficiency and the purity of the final product. Pre-treatment or purification of the UDMH feed may be necessary.

Downstream Processing: Efficient and scalable methods for the separation and purification of DMHM from the reaction mixture are critical for obtaining a product of the desired quality. This may involve multi-stage distillation or other advanced separation techniques.

Advanced Reaction Pathways and Mechanistic Elucidation of Dmhm

Pericyclic Reactions of Methacrolein (B123484) Dimethylhydrazone

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for the efficient construction of cyclic molecules. DMHM, with its conjugated π-system, readily participates in such reactions, most notably as a dienophile in Diels-Alder cycloadditions.

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. The reactivity of DMHM as a dienophile is a subject of significant interest, as it allows for the introduction of a functionalized side chain into the resulting cycloadduct.

Methacrolein dimethylhydrazone serves as an activated alkene in Diels-Alder reactions, where the dimethylhydrazono group influences the electronic properties and steric course of the cycloaddition.

While direct experimental data on the reaction of this compound with naphthoquinone derivatives is not extensively documented in the reviewed literature, the principles of Diels-Alder reactions allow for a theoretical consideration of this transformation. Naphthoquinones are well-established dienophiles in cycloaddition reactions. The reaction of DMHM with a naphthoquinone derivative, such as juglone, would be expected to proceed via a [4+2] cycloaddition, leading to the formation of a tetracyclic adduct. The regioselectivity of this reaction would be governed by the electronic and steric influences of the substituents on both the diene and the dienophile.

The reaction of DMHM with azadienes is exemplified by the Povarov reaction, a powerful method for the synthesis of tetrahydroquinolines. mdpi.comresearchgate.net In this context, an in situ generated N-arylimine acts as the azadiene, which then undergoes a formal [4+2] cycloaddition with an electron-rich alkene. When DMHM is employed as the dienophile, it engages in a type I aza-vinylogous Povarov reaction. mdpi.comresearchgate.net

A notable example is the doubly vinylogous Povarov reaction where an α,β-unsaturated aromatic imine, formed from an arylamine and an α,β-unsaturated aldehyde, serves as the diene component. mdpi.comresearchgate.net The reaction of such an imine with DMHM, catalyzed by a Lewis acid like indium trichloride (B1173362), proceeds with complete diastereoselectivity. mdpi.com This reaction leads to the formation of a 1,2,3,4-tetrahydroquinoline (B108954) derivative with a C-4 quaternary stereocenter and cis-arranged functional groups at the C-2 and C-4 positions. mdpi.com The synthetic utility of DMHM in Povarov reactions has been highlighted in the synthesis of benzostatin derivatives. nih.gov

Table 1: Povarov Reaction of this compound
Diene ComponentDienophileCatalystProductKey FeaturesReference
N-arylimine (in situ generated)This compound (DMHM)Indium (III) ChlorideTetrahydroquinoline derivativeComplete diastereoselectivity, formation of a C-4 quaternary stereocenter. mdpi.com
Imine from p-anisidine (B42471) and phenylglyoxalThis compound (DMHM)Tosylic acid (p-TsOH)Benzostatin derivativeHigh yield (90%) under mechanochemical conditions (vibrating ball mill). nih.gov

The regioselectivity and stereochemistry of the Diels-Alder reactions involving DMHM are critical aspects that determine the structure of the final product. In the context of the Povarov reaction, the observed high diastereoselectivity is a result of the specific approach of the dienophile to the diene in the transition state. mdpi.com

Theoretical studies on the 1,3-dipolar cycloaddition of nitrones with methacrolein have shown that the reaction proceeds with complete endo stereoselectivity, leading to the formation of specific regioisomers. rsc.org While this is a [3+2] cycloaddition, the principles governing the facial selectivity and the influence of substituents on the stereochemical outcome are relevant to the [4+2] cycloadditions of DMHM. The formation of eight possible isomeric isoxazolidine (B1194047) cycloadducts was considered, with the meta-endo reaction channel being favored both kinetically and thermodynamically. rsc.org

In the Povarov reaction involving DMHM, the formation of a single diastereomer indicates a highly ordered transition state where the substituents on both the diene and the dienophile adopt a preferred orientation to minimize steric interactions and maximize favorable electronic interactions. mdpi.com The cis-arrangement of the functional groups at C-2 and C-4 of the resulting tetrahydroquinoline is a direct consequence of the endo approach of the dienophile in the cycloaddition. mdpi.com

Table 2: Regio- and Stereoselectivity in Cycloadditions Involving Methacrolein Derivatives
Reaction TypeReactantsKey Selectivity OutcomeControlling FactorsReference
[4+2] Cycloaddition (Povarov Reaction)α,β-Unsaturated imine + DMHMComplete diastereoselectivity (cis-product)Endo transition state, steric and electronic effects of substituents. mdpi.com
[3+2] Cycloadditionα-Aryl nitrone + MethacroleinComplete endo stereoselectivity, meta regioselectivityFavored kinetic and thermodynamic reaction channel. rsc.org

Diels-Alder Cycloadditions

[2+2] Cycloaddition Pathways and By-product Formation

While DMHM and related α,β-unsaturated hydrazones typically undergo [4+2] cycloadditions (Diels-Alder or Povarov reactions), alternative reaction pathways such as [2+2] cycloadditions can occur, often leading to the formation of by-products. For instance, in reactions involving dienophiles like acrylonitrile (B1666552) with acrolein dimethylhydrazone, a close analog of DMHM, the formation of a bicyclooctane derivative has been observed. wikipedia.org This suggests that a [2+2] cycloaddition can compete with the expected [4+2] pathway. wikipedia.org

The reaction conditions, such as temperature and solvent, can influence the selectivity between these pathways. For example, the reaction between acrolein dimethylhydrazone and acrylonitrile in benzene (B151609) at 120°C predominantly yields the six-membered [4+2] adduct, whereas conducting the reaction in acetonitrile (B52724) at a higher temperature of 140°C can result in the formation of the [2+2] cycloadduct as a minor product. wikipedia.org This competing reaction pathway highlights the complex reactivity of α,β-unsaturated hydrazones and the potential for by-product formation under certain synthetic conditions.

Exploration of Other Pericyclic Reactions

The literature on pericyclic reactions of this compound predominantly focuses on its role in [4+2] cycloadditions. While specific examples of sigmatropic rearrangements involving DMHM are not extensively documented in recent studies, other complex cascade reactions have been observed. For example, α-substituted acrolein dimethylhydrazones have been shown to participate in unusual cascade sequences, such as a [4+2] cycloaddition followed by a [3+2] cycloaddition with a second molecule of a dienophile like acrylonitrile. libretexts.org This type of cascade demonstrates that the initial cycloadduct can possess remaining reactivity, leading to more complex, polycyclic structures. libretexts.org

Povarov Reaction Chemistry Involving DMHM

The Povarov reaction, a formal inverse-electron-demand aza-Diels-Alder reaction, stands as one of the most effective methods for synthesizing 1,2,3,4-tetrahydroquinolines. nih.gov DMHM has emerged as a uniquely valuable component in variations of this reaction, enabling the creation of highly functionalized heterocyclic products.

Two-Component and Three-Component Synthetic Strategies

The synthesis of tetrahydroquinolines using DMHM via the Povarov reaction can be achieved through two primary strategies: two-component and three-component reactions. copernicus.org

Two-Component Strategy: This approach involves the reaction between DMHM and a pre-formed N-arylimine (Schiff base). copernicus.org The imine is typically generated first from an arylamine and an aldehyde and then reacted with DMHM in the presence of a catalyst. nih.govcopernicus.org

Three-Component Strategy: In this more direct, one-pot approach, an arylamine, an aldehyde, and DMHM are mixed together with a catalyst. The imine intermediate is formed in situ and immediately undergoes the cycloaddition reaction with DMHM. This method offers greater operational simplicity and efficiency.

Strategy Reactants Description Reference
Two-Component 1. Pre-formed N-arylimine2. This compound (DMHM)The imine is synthesized and isolated or prepared in a separate step before the addition of DMHM and a catalyst. copernicus.org
Three-Component 1. Arylamine2. Aldehyde3. This compound (DMHM)All three components are combined in a single reaction vessel, where the imine forms in situ and reacts with DMHM.

Indium(III) Chloride-Catalyzed Transformations

Indium(III) chloride (InCl₃) has proven to be a highly effective Lewis acid catalyst for Povarov reactions involving DMHM. nih.gov Typically used in catalytic amounts (e.g., 10 mol%), InCl₃ activates the N-arylimine component, facilitating the [4+2] cycloaddition with DMHM. nih.gov The reaction proceeds efficiently in solvents like acetonitrile at room temperature. nih.govcopernicus.org This catalytic system is crucial for enabling the reaction between aromatic imines and DMHM, leading to good or excellent yields of C-4 functionalized 1,2,3,4-tetrahydroquinolines. The use of InCl₃ has been instrumental in the development of both two-component and three-component Povarov strategies involving α,β-unsaturated hydrazones. nih.gov

Aza-Vinylogous Povarov Reactions with α,β-Unsaturated Hydrazones as Dienophiles

A significant advancement in Povarov chemistry is the use of α,β-unsaturated hydrazones, such as DMHM, as the dienophile component in what is termed an aza-vinylogous Povarov reaction. This represents a novel application for this class of compounds, which more commonly act as dienes. In this reaction, the N-arylimine functions as the azadiene, and DMHM serves as the electron-rich olefin.

This reaction is the first documented instance of an α,β-unsaturated dimethylhydrazone behaving as a dienophile in a hetero-Diels-Alder reaction. The process allows for the direct installation of a functionalized side chain onto the C-4 position of the newly formed tetrahydroquinoline ring.

Stereoselective Generation of Quaternary Stereocenters

A key feature of the aza-vinylogous Povarov reaction with DMHM is its ability to stereoselectively generate complex stereochemical arrangements. The reaction involves the formation of two new carbon-carbon bonds and creates two new stereocenters in the resulting tetrahydroquinoline product.

Notably, one of these newly formed centers is a quaternary stereocenter located at the C-4 position of the tetrahydroquinoline ring. This C-4 carbon is simultaneously part of the heterocyclic ring and bonded to a methyl group and the dimethylhydrazonomethyl substituent derived from DMHM. nih.gov The reaction exhibits high diastereoselectivity, often affording a single diastereomer. nih.gov For example, the reaction between an N-arylimine and DMHM yields a product with a cis relationship between the substituent at C-2 and the functional group at C-4. nih.gov This stereoselective formation of a quaternary carbon center is a powerful tool for the synthesis of structurally complex and synthetically valuable molecules.

Mechanistic Investigations of Tandem Povarov Reaction Sequences

The Povarov reaction, a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene, is a powerful tool for synthesizing 1,2,3,4-tetrahydroquinolines. This compound has been identified as a highly effective dienophile component in a variant known as the aza-vinylogous Povarov reaction. beilstein-journals.orgacs.org This reaction proceeds in a one-pot, three-component fashion, combining an aniline, an aldehyde (to form the imine in situ), and DMHM.

Mechanistically, the reaction is typically catalyzed by a Lewis acid, such as indium trichloride (InCl₃), which activates the in situ-formed N-arylimine towards nucleophilic attack. beilstein-journals.orgacs.orgchim.it DMHM then acts as the dienophile, where the C=C bond adds to the activated imine. This process results in the formation of two new carbon-carbon bonds and stereoselectively generates two new stereocenters, one of which is a quaternary carbon at the C-4 position of the resulting tetrahydroquinoline ring. beilstein-journals.orgacs.org The reaction represents the first documented instance of an α,β-unsaturated dimethylhydrazone functioning as a dienophile in a hetero-Diels-Alder reaction. beilstein-journals.orgacs.org

A notable extension of this methodology combines the features of a type I aza-vinylogous Povarov reaction with a type II vinylogous Povarov reaction. rsc.org In a specific example, the reaction of p-anisidine, cinnamaldehyde (B126680) (an α,β-unsaturated aldehyde), and this compound afforded a highly functionalized tetrahydroquinoline bearing a styryl group at C-2 and both a methyl and a dimethylhydrazonomethyl group at the C-4 quaternary center. rsc.org This complex transformation occurs with complete diastereoselectivity, highlighting the precise stereochemical control achievable through this tandem sequence. rsc.org

Mechanochemical Approaches for Functionalized Tetrahydroquinolines and Naphthyridines

In a significant advancement towards sustainable and efficient synthesis, mechanochemical methods, such as high-speed ball milling, have been successfully applied to the aza-vinylogous Povarov reaction using DMHM. nih.gov This solvent-free approach offers considerable advantages, including reduced reaction times, operational simplicity, and decreased environmental impact compared to conventional solution-phase synthesis. acs.orgnih.gov

The sequential three-component reaction between an aromatic amine, an α-ketoaldehyde (or α-formylester), and an α,β-unsaturated dimethylhydrazone like DMHM can be effectively carried out under mechanochemical conditions. beilstein-journals.orgnih.gov Extensive optimization has shown that using a vibratory ball mill with zirconium oxide grinding jars and balls at a frequency of 20 Hz, with p-toluenesulfonic acid (p-TsOH) as a catalyst in the final cycloaddition step, leads to excellent yields and diastereoselectivities. nih.gov

This mechanochemical protocol has proven effective for the synthesis of not only highly functionalized 2,4,4-trisubstituted 1,2,3,4-tetrahydroquinolines but also 1,2,3,4-tetrahydro-1,5-naphthyridines when an aminopyridine is used as the amine component. beilstein-journals.orgnih.gov A direct comparison with solution-based methods revealed that the mechanochemical approach is significantly faster while providing comparable or even superior yields, all within a solvent-less environment. beilstein-journals.org

Table 1: Comparison of Conventional vs. Mechanochemical Aza-Vinylogous Povarov Reaction

Feature Conventional Solution-Phase Synthesis Mechanochemical Synthesis (Ball Milling)
Solvent Required (e.g., Acetonitrile) Solvent-free
Catalyst Lewis Acid (e.g., InCl₃) Brønsted Acid (e.g., p-TsOH)
Reaction Time Hours to days Minutes to hours
Energy Input Thermal (heating/reflux) Mechanical (vibration/grinding)
Workup Often requires extraction and chromatography Simplified, often involves direct isolation
Yields Good to excellent Good to excellent, often comparable or better
Environmental Impact Higher (solvent waste) Lower (Green Chemistry approach)
Products Tetrahydroquinolines, Naphthyridines Tetrahydroquinolines, Naphthyridines

Intramolecular Cyclization and Cascade Reactions

The inherent reactivity of the hydrazone functionality, combined with the unsaturation in DMHM, provides a platform for designing elegant intramolecular cyclization and cascade reactions to build complex molecular architectures.

Knorr Synthesis for Pyrrole (B145914) Ring Formation via Metallation and Cyclization

While the Knorr pyrrole synthesis is a classic and powerful method for constructing pyrrole rings, typically involving the condensation of an α-amino-ketone with a β-ketoester, there is no specific evidence in the reviewed literature for the direct application of this compound in a Knorr-type synthesis via metallation and cyclization to form pyrroles. The specific reaction partners and conditions required for such a transformation with an α,β-unsaturated hydrazone have not been documented.

Cascade Processes Involving Hydrazone Cyclization

This compound, as a member of the α,β-unsaturated hydrazone class, is an excellent candidate for complex cascade reactions initiated by the reactivity of the hydrazone moiety. These cascades allow for the rapid assembly of polycyclic systems from simple precursors. The hydrazone group can act as an internal nucleophile or as a directing group to orchestrate sequential bond-forming events.

One well-documented type of cascade involves the aminocatalytic reaction of hydrazone-bearing pyrroles with α,β-unsaturated aldehydes. nih.govnih.gov In these processes, the hydrazone acts as an activating group, enhancing the nucleophilicity of the pyrrole ring. The cascade is initiated by a Friedel-Crafts-type alkylation, followed by an intramolecular Michael addition, leading to the formation of functionalized tetrahydroindolizine scaffolds with high diastereo- and enantioselectivity. nih.govnih.gov

Furthermore, radical cascade cyclizations of β,γ-unsaturated hydrazones have emerged as a powerful strategy for constructing pyrazoline heterocycles. beilstein-journals.org These reactions can be initiated through various catalytic systems, including transition metals or photo- and electrocatalysis, and proceed via the formation of a hydrazonyl radical followed by intramolecular cyclization. beilstein-journals.org Manganese and cobalt catalysts have been employed in aerobic aminocyclizations of unsaturated hydrazones, providing divergent access to pyrazoline alcohols and aldehydes, respectively, demonstrating how catalyst choice can control the outcome of the cascade. acs.org

Reactivity as a Nucleophile and Electrophile at Carbon and Nitrogen Centers

The rich reactivity of this compound is defined by its ability to act as either a nucleophile or an electrophile at its various carbon and nitrogen centers, a duality that chemists can exploit for diverse synthetic outcomes.

The most prominent nucleophilic character of DMHM arises from its nature as an "azaenamine". The resonance donation of the lone pair of electrons from the terminal nitrogen atom through the C=N bond to the C=C bond significantly increases the electron density at the β-carbon. This "umpolung" or reversal of polarity makes the β-carbon strongly nucleophilic, enabling it to attack various electrophiles. organic-chemistry.org This reactivity is central to its role in the Povarov reaction, where it attacks a Lewis acid-activated imine. organic-chemistry.org

The nitrogen atoms of the hydrazone moiety are also inherently nucleophilic. Kinetic studies on hydrazine (B178648) derivatives show that alkyl substitution, as in the N,N-dimethylamino group of DMHM, enhances nucleophilicity compared to unsubstituted hydrazine. wikipedia.org This nucleophilicity at the nitrogen can be harnessed in reactions such as N-alkylation or in initiating cyclization cascades.

Conversely, DMHM also possesses electrophilic centers. The carbon atom of the C=N imine bond is electrophilic and susceptible to attack by strong nucleophiles. More significantly, the α- and β-carbons of the conjugated system can act as electrophiles in Michael-type additions, although this reactivity is often overshadowed by the dominant β-carbon nucleophilicity. In reactions with very strong nucleophiles or under specific catalytic conditions, the electrophilic nature of the conjugated system can be revealed.

Table 2: Nucleophilic and Electrophilic Centers of this compound

Center Type of Reactivity Description Example Reaction Type
β-Carbon Nucleophilic Enhanced electron density due to azaenamine resonance (umpolung). Povarov Reaction, Michael-type Donor
α-Nitrogen Nucleophilic Inherent lone pair on nitrogen. N-Alkylation, Cyclization Initiator
β-Nitrogen Nucleophilic Inherent lone pair on nitrogen, involved in conjugation. N-Alkylation
Imine Carbon Electrophilic Susceptible to attack by nucleophiles. Addition of organometallics
α,β-Carbons Electrophilic Can act as a Michael acceptor with strong nucleophiles. Conjugate Addition

Exploration of Ene-Yne Metathesis and C-H Bond Insertion Reactions

The unsaturated framework and directing group potential of this compound suggest its utility in modern catalytic reactions like ene-yne metathesis and C-H bond insertion, which forge carbon-carbon and carbon-heteroatom bonds with high efficiency.

Ene-yne metathesis is a powerful ruthenium-catalyzed reaction between an alkene ("ene") and an alkyne ("yne") that reorganizes the bonds to form a new 1,3-diene. nih.govorganic-chemistry.org This transformation can occur in an intermolecular (cross-metathesis) or intramolecular (ring-closing ene-yne metathesis, RCEYM) fashion. organic-chemistry.orgwikipedia.org The general mechanism involves the formation of metallacyclobutene and metallacyclobutane intermediates. nih.gov While this reaction is widely used for constructing complex cyclic and acyclic systems, the specific use of α,β-unsaturated hydrazones like DMHM as the "ene" partner is not extensively documented in the surveyed literature. The electron-rich nature of the double bond in DMHM could potentially influence its reactivity and compatibility with common ruthenium metathesis catalysts.

In contrast, the hydrazone moiety is a well-established and effective directing group in transition-metal-catalyzed C-H bond insertion and activation reactions. acs.orgnih.gov In these processes, the hydrazone's nitrogen atoms coordinate to a metal center (e.g., Rhodium(III)), positioning the catalyst in proximity to an otherwise inert C-H bond. nih.gov This facilitates oxidative addition of the C-H bond to the metal, forming a metallacyclic intermediate. This intermediate can then react with a coupling partner, such as an alkyne, leading to annulation and the construction of complex nitrogen-containing heterocycles like indoles or pyrrolopyridazines. acs.orgnih.gov A key advantage of this strategy is that the hydrazone can be formed in situ and may act as an internal oxidant, allowing for its cleavage and removal under the reaction conditions, thus serving as a "traceless" directing group. nih.gov

Applications of Dmhm in Complex Molecule Synthesis and Heterocyclic Chemistry

Construction of Diverse Nitrogen-Containing Heterocyclic Scaffolds

The structure of methacrolein (B123484) dimethylhydrazone allows it to participate in numerous cycloaddition reactions, including [4+2], [3+2], and [2+2] pathways, leading to the efficient synthesis of heterocyclic derivatives, often in high yields. nih.gov This reactivity is harnessed to build a range of important chemical scaffolds.

The 1,2,3,4-tetrahydroquinoline (B108954) framework is a crucial structural motif found in a wide array of natural products and synthetically developed bioactive molecules. mdpi.com DMHM serves as an effective component in the synthesis of this ring system. nih.gov A key reaction for this purpose is the Povarov reaction, a type of aza-Diels-Alder reaction, which is among the most studied methods for accessing tetrahydroquinolines. mdpi.comresearchgate.net

In a notable example, a doubly vinylogous Povarov reaction involving p-anisidine (B42471), cinnamaldehyde (B126680), and methacrolein dimethylhydrazone was developed. mdpi.com This reaction proceeds by first forming an imine from p-anisidine and cinnamaldehyde. The subsequent treatment of the crude imine with DMHM in the presence of an indium trichloride (B1173362) catalyst yields a highly substituted 1,2,3,4-tetrahydroquinoline derivative. mdpi.com This specific transformation is significant as it creates a product with a 2-styryl, 4-methyl, and 4-dimethylhydrazono substituent as a single diastereomer, demonstrating a high degree of stereoselectivity. mdpi.comresearchgate.net This reaction represents the first instance of combining a type I and a type II vinylogous Povarov reaction in a single process. mdpi.com

The dihydropyran and tetrahydropyran (B127337) ring systems are fundamental components of various natural products, including marine-derived compounds like irciniastatins. nih.gov The dimethylhydrazone of acrolein (DMHA), a closely related analogue of DMHM, has been effectively used as a dienophile in Diels-Alder reactions to construct these architectures. nih.gov For instance, the reaction to form a dihydropyran component can be achieved with a 100% yield using a europium-based catalyst (Eu(hfc)3) at room temperature over 15 hours. nih.gov This highlights the efficiency of using α,β-unsaturated hydrazones like DMHM in synthesizing these oxygen-containing heterocycles.

Researchers have also developed a one-step synthesis method for constructing piperidino-indoloquinolines, which are otherwise challenging to access, utilizing dimethylhydrazone derivatives. nih.gov This demonstrates the capacity of DMHM and related reagents to facilitate the assembly of complex, fused heterocyclic systems in a single, efficient operation.

Pyridazine and its reduced forms, such as di- and tetrahydropyridazines, are important heterocyclic structures in medicinal chemistry. uminho.ptnih.gov The synthesis of these six-membered rings often involves the reaction of a hydrazine (B178648) derivative with a 1,4-dicarbonyl compound or through cycloaddition reactions. chemtube3d.com While direct synthesis examples using DMHM are not prominently detailed, the general reactivity of unsaturated hydrazones is applicable. For instance, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines under mild conditions. organic-chemistry.org The electron-rich double bond in DMHM makes it a suitable precursor for various cycloaddition reactions that can lead to the formation of such heterocyclic derivatives with high yields. nih.gov

Precursor for Analogs of Natural Products and Bioactive Compounds

The heterocyclic scaffolds constructed using DMHM are integral to many natural products with significant biological activities. nih.gov Therefore, DMHM is a key precursor for creating synthetic analogues of these important molecules.

The tetrahydroquinoline ring, which can be synthesized from DMHM, is a core component of several natural products: nih.govmdpi.com

Benzostatins : These compounds are known to inhibit lipid peroxidation. nih.gov

Cusparin and Allocusparin : These alkaloids exhibit anti-tuberculosis activity. nih.gov

Martellinic Acid : This compound shows activity against conjunctivitis. nih.gov

Angustureine, Virantmycin, and Aspoquinolone A : These are other examples of alkaloids containing the tetrahydroquinoline system. mdpi.com

By providing an efficient entry into the tetrahydroquinoline core, DMHM facilitates the synthesis and exploration of analogues of these natural products, as well as other bioactive molecules like the cholesterol-lowering agent torcetrapib. mdpi.com

Integration into Total Synthesis Strategies

The ability of this compound to participate in reactions that build complex, stereochemically defined structures makes it a valuable tool in the broader context of total synthesis. The Povarov reaction, for instance, simultaneously installs a quaternary stereocenter and a functional group at the C-4 position of the tetrahydroquinoline ring. mdpi.com The diastereoselective formation of a complex tetrahydroquinoline from three separate components in a single process showcases its power in rapidly building molecular complexity from simple starting materials. mdpi.comresearchgate.net This efficiency is a critical aspect of designing and executing total synthesis strategies for complex natural products and medicinal agents. The use of DMHM and related hydrazones is advantageous in large-scale and multi-stage syntheses due to their reduced toxicity and less pungent odor compared to their parent hydrazine compounds. nih.gov

Leveraging Cyclization Reactions for N-Heterocycle Construction

While direct "enamide cyclization" of this compound is not extensively documented, the conjugated hydrazone system is a versatile platform for various cyclization reactions leading to the formation of stable N-heterocycles. These reactions capitalize on the electronic properties of the diene-like system of the hydrazone and its ability to participate in pericyclic reactions or be activated for intramolecular bond formation.

Research into the reactivity of α,β-unsaturated hydrazones has revealed several pathways for the construction of heterocyclic rings. These methods, by analogy, suggest the potential applications of this compound in synthesizing a variety of N-heterocyclic frameworks.

One prominent strategy involves the oxidative cyclization of α,β-unsaturated hydrazones. Under oxidative conditions, these compounds can undergo intramolecular cyclization to yield pyrazole (B372694) derivatives. researchgate.net This transformation typically involves the formation of a radical cation or a related reactive intermediate, which then cyclizes onto the terminal double bond.

Another powerful approach is the use of [4+2] cycloaddition reactions , where the conjugated hydrazone can act as the diene component. In such reactions, the this compound system could react with various dienophiles to construct six-membered nitrogen-containing rings. The reactivity of hydrazones in cycloaddition reactions has been demonstrated, including their participation in formal [3+2] cycloadditions to form pyrazolines when reacted with alkenes under specific catalytic conditions. beilstein-journals.org

Furthermore, N-heterocyclic carbene (NHC)-catalyzed annulation represents a modern and efficient method for the synthesis of heterocyclic compounds. Research has shown that α,β-unsaturated aldehydes can react with hydrazones in the presence of a chiral NHC catalyst to produce optically active 4,5-dihydropyridazin-3-ones and pyridazin-3-ones. acs.org This type of reaction proceeds through the formation of a reactive acyl anion equivalent that adds to the hydrazone, followed by cyclization.

Intramolecular cyclization of appropriately substituted hydrazones is also a well-established method for synthesizing fused heterocyclic systems. For instance, thermal cyclization of arylhydrazono-indolines, which bear a structural resemblance to a more complex derivative of this compound, leads to the formation of triazino[5,6-b]indoles. chempap.org Similarly, Brønsted acid-promoted intramolecular cyclizations of N-tosylhydrazones have been employed to synthesize indenes. rsc.org

Finally, electrocyclization reactions of conjugated azapolyenes, which can be conceptually derived from α,β-unsaturated hydrazones, provide another route to heterocyclic systems. mdpi.com These pericyclic reactions are governed by orbital symmetry rules and can be initiated thermally or photochemically to produce a variety of ring systems.

The table below summarizes the potential N-heterocyclic products that could be synthesized from this compound or its derivatives based on analogous reactions of α,β-unsaturated hydrazones.

Heterocyclic ProductSynthetic ApproachGeneral Reaction Conditions
PyrazolesOxidative CyclizationOxidation (e.g., with hypervalent iodine reagents or electrochemically) researchgate.netbeilstein-journals.org
Pyrazolines[3+2] CycloadditionReaction with alkenes, often metal-catalyzed or electrochemically induced beilstein-journals.org
DihydropyridazinonesNHC-Catalyzed AnnulationReaction with an α,β-unsaturated aldehyde in the presence of an N-heterocyclic carbene catalyst acs.org
PyridazinonesNHC-Catalyzed AnnulationVariation of catalytic and reaction conditions from dihydropyridazinone synthesis acs.org
Fused TriazinesIntramolecular Thermal CyclizationHigh temperatures in a high-boiling solvent (e.g., decalin) chempap.org
IndenesIntramolecular Acid-Catalyzed CyclizationBrønsted acid promotion for substituted N-tosylhydrazone derivatives rsc.org
Various N-HeterocyclesElectrocyclizationThermal or photochemical conditions for conjugated azapolyene intermediates mdpi.com

These examples from the broader literature on α,β-unsaturated hydrazones strongly suggest that this compound is a promising substrate for the development of novel synthetic routes to a wide array of N-heterocycles. Further research into these potential cyclization pathways could unlock new applications for this versatile chemical compound.

Derivatization Strategies and Functional Group Transformations Utilizing Dmhm

Transformations of the Hydrazone Moiety

The dimethylhydrazone group in DMHM is a hub of reactivity, allowing for its conversion into several other important functional groups.

Barton Hydrazone Iodination for Vinyl Compound Synthesis

The Barton hydrazone iodination is an organic reaction that transforms a hydrazone into a vinyl iodide through the action of iodine and a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). wikipedia.orgwikiwand.com First reported by Derek Barton in 1962, this procedure provides a reliable method for synthesizing vinyl iodides from ketones and aldehydes via their hydrazone derivatives. wikipedia.orgsynarchive.comchem-station.com

The reaction mechanism begins with the oxidation of the hydrazone by iodine to create a diazo intermediate. wikiwand.com Subsequently, iodine acts as an electrophile. The displacement of nitrogen gas then leads to the formation of an iodocarbonium ion. wikiwand.com From this intermediate, an elimination reaction occurs to produce the final vinyl iodide product. wikiwand.com For the reaction to be effective, it is often optimized by using a strong guanidine (B92328) base and ensuring anhydrous conditions, as the presence of water can lead to the ketone being reformed. wikipedia.orgwikiwand.com

Table 1: Overview of Barton Hydrazone Iodination

Feature Description
Reactant Hydrazone (e.g., Methacrolein (B123484) dimethylhydrazone)
Reagents Iodine (I₂), non-nucleophilic base (e.g., DBU)
Product Vinyl iodide
Key Intermediates Diazo compound, Iodocarbonium ion

| Noteworthy Aspect | The reaction is related to the Shapiro reaction and provides a pathway to vinyl halides. wikiwand.com |

Bamford-Stevens Reaction and Shapiro Reaction Pathways

Both the Bamford-Stevens and Shapiro reactions are powerful methods for converting tosylhydrazones (p-toluenesulfonyl hydrazones) into alkenes, proceeding through the elimination of a tosyl group and dinitrogen. arkat-usa.orgwikipedia.org Although they share a common substrate, the choice of base and reaction conditions dictates the regioselectivity of the resulting double bond. adichemistry.com

The Bamford-Stevens reaction employs strong bases such as sodium methoxide (B1231860) (NaOMe), sodium hydride (NaH), or lithium hydride (LiH). arkat-usa.orgadichemistry.com It typically yields the more substituted, thermodynamically stable alkene. adichemistry.com The mechanism can proceed through either a carbenium ion intermediate in protic solvents or a carbene intermediate in aprotic solvents. wikipedia.orgadichemistry.com

The Shapiro reaction , a variation of the Bamford-Stevens reaction, utilizes at least two equivalents of an organolithium base (e.g., n-butyllithium). organic-chemistry.org This pathway leads to the formation of the less substituted, kinetically controlled alkene product. adichemistry.com A key advantage of the Shapiro reaction is that its dianion intermediate is less prone to the rearrangements that can occur with the carbene and carbenium ion intermediates of the Bamford-Stevens reaction. organic-chemistry.org

Table 2: Comparison of Bamford-Stevens and Shapiro Reactions

Reaction Base Used Product Type Key Intermediate
Bamford-Stevens Strong bases (e.g., NaOMe, NaH) adichemistry.com More substituted (thermodynamic) alkene adichemistry.com Carbenium ion (protic solvent) or Carbene (aprotic solvent) wikipedia.orgadichemistry.com

| Shapiro | Organolithium reagents (≥2 equiv.) organic-chemistry.org | Less substituted (kinetic) alkene adichemistry.com | Vinyllithium (B1195746)/Dianion organic-chemistry.org |

These reactions are highly valued in the synthesis of complex molecules, including natural products, as they allow for the strategic installation of a double bond. arkat-usa.orgwikipedia.orgresearchgate.net

Wolff-Kishner Reduction as an Intermediate Step

The Wolff-Kishner reduction is a fundamental reaction in organic chemistry used to convert a carbonyl functionality into a methylene (B1212753) group (C=O → CH₂). wikipedia.orgunacademy.com The reaction proceeds by first converting the aldehyde or ketone into a hydrazone, which is then heated with a strong base, like potassium hydroxide, in a high-boiling solvent such as ethylene (B1197577) glycol. unacademy.comlibretexts.org

In this context, a dimethylhydrazone like DMHM represents a stable, isolable intermediate along the Wolff-Kishner reaction pathway. wikipedia.org The mechanism involves the in-situ generation of a hydrazone, followed by deprotonation by a strong base to form a diimide anion. wikipedia.org This intermediate then collapses, releasing nitrogen gas (N₂) to form a carbanion, which is subsequently protonated by the solvent to yield the final alkane product. wikipedia.orglibretexts.org Because the reaction is conducted under strongly basic conditions, it is complementary to the Clemmensen reduction, which operates under acidic conditions. tcichemicals.comorganic-chemistry.org

Table 3: Key Stages of the Wolff-Kishner Reduction

Stage Description
1. Hydrazone Formation The carbonyl compound reacts with hydrazine (B178648) to form a hydrazone intermediate. wikipedia.org
2. Deprotonation A strong base deprotonates the hydrazone to form a diimide anion. wikipedia.org

| 3. N₂ Elimination & Protonation | The anion collapses, releasing nitrogen gas and forming a carbanion that is protonated to give the alkane. wikipedia.orglibretexts.org |

Eschenmoser Reaction for Alkene Formation

The Eschenmoser fragmentation is a reaction that typically converts α,β-epoxy ketone tosylhydrazones into alkynes and carbonyl compounds upon treatment with an acid or base. youtube.com The reaction proceeds via fragmentation of an intermediate, driven by the expulsion of nitrogen gas and a sulfinate salt. youtube.com While the primary outcome is alkyne formation, the broader class of Eschenmoser reactions, such as the Eschenmoser coupling, highlights the versatility of transformations involving related intermediates. nih.gov The use of Eschenmoser's salt (N,N-dimethylmethylideneammonium iodide) is known for the hydroaminomethylation of alkenes, showcasing a different synthetic application. nih.gov

Metallated Hydrazone Chemistry: Organolithium and Related Derivatives in Carbon-Carbon Bond Formation

The formation of metallated hydrazone derivatives, particularly with organolithium reagents, is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. The Shapiro reaction is a prime example, where treatment of a tosylhydrazone with two equivalents of an organolithium base generates a vinyllithium species. organic-chemistry.org This nucleophilic intermediate can then react with various electrophiles, establishing a new C-C bond.

The high reactivity of organolithium compounds has historically presented challenges, but recent advancements have enabled their use in direct catalytic cross-coupling reactions. nih.gov In the presence of palladium-phosphine catalysts, a broad spectrum of organolithium reagents can be coupled with aryl and alkenyl bromides under mild conditions. nih.gov This methodology avoids common side reactions like lithium-halogen exchange and opens up pathways for synthesizing complex molecular architectures. nih.gov

Mitsunobu Reaction with Tosyl and Boc-Hydrazones

The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols into a variety of functional groups, including esters, ethers, and thioethers. missouri.edu The reaction typically involves an alcohol, a nucleophile, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethylazodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD). missouri.edunih.gov

Research has shown that tosyl- and Boc-hydrazones can serve as effective nitrogen nucleophiles in the Mitsunobu reaction. nih.govresearchgate.net Tosyl hydrazones react cleanly with both primary and secondary alcohols under standard Mitsunobu conditions. nih.govfigshare.com Boc-hydrazones can also participate, although they may require the presence of electron-withdrawing groups to enhance their nucleophilicity. nih.govdoi.org This application expands the scope of the Mitsunobu reaction, providing a direct route to substituted hydrazone products from alcohols with a predictable inversion of stereochemistry at the alcohol carbon. missouri.edunih.gov

Table 4: Components of the Mitsunobu Reaction with Hydrazone Nucleophiles

Component Role Example
Substrate Electrophile precursor Primary or secondary alcohol
Nucleophile Attacking species Tosyl-hydrazone or Boc-hydrazone nih.gov
Reagents Activators PPh₃ and DEAD (or DBAD) nih.gov

| Product | Substituted hydrazone | N-alkylated tosyl- or Boc-hydrazone |

Fisher Indole (B1671886) Synthesis with Arylhydrazones

The Fisher indole synthesis, a cornerstone reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, facilitates the production of the indole aromatic heterocycle from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgnih.gov This reaction is pivotal in the synthesis of numerous pharmaceuticals, including triptans used for migraines, and various natural products. wikipedia.orgtcichemicals.comnumberanalytics.com The general mechanism involves the initial formation of an arylhydrazone, which then isomerizes to an enamine. nih.govmdpi.com Following protonation, a tcichemicals.comtcichemicals.com-sigmatropic rearrangement occurs, leading to a diimine intermediate. This intermediate then cyclizes and eliminates ammonia (B1221849) to form the stable aromatic indole ring. wikipedia.orgalfa-chemistry.com

While the direct reaction often involves aldehydes or ketones, N,N-disubstituted hydrazones like methacrolein dimethylhydrazone (DMHM) can serve as precursors to the necessary arylhydrazones. This occurs through a process known as transhydrazonation, or hydrazone exchange. In this approach, DMHM reacts with a substituted arylhydrazine (such as phenylhydrazine) to generate the methacrolein arylhydrazone in situ. This intermediate then proceeds through the classical Fisher indole synthesis pathway to yield the corresponding indole derivative.

The versatility of the Fisher indole synthesis allows for a wide variety of substituents on both the arylhydrazine and the carbonyl component, leading to a diverse range of indole derivatives. tcichemicals.com The choice of acid catalyst is crucial for the reaction's success, with options including Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). mdpi.comalfa-chemistry.com

For instance, the arylhydrazone formed from methacrolein is an α,β-unsaturated hydrazone. The cyclization of such precursors under Fischer conditions leads to the formation of 2-methylindoles. The reaction proceeds by forming the new carbon-carbon bond at the α-position of the original methacrolein molecule.

The table below illustrates representative examples of indoles synthesized via the Fisher method, showcasing the structural diversity achievable.

Table 1: Examples of Indole Derivatives Synthesized via Fisher Indole Synthesis

Carbonyl PrecursorArylhydrazine PrecursorResulting Indole Derivative
AcetonePhenylhydrazine2-Methylindole
Ethyl pyruvate2-MethoxyphenylhydrazineEthyl 7-methoxyindole-2-carboxylate nih.gov
Isopropyl methyl ketonep-Nitrophenylhydrazine2,3,3-Trimethyl-5-nitroindolenine mdpi.com
SuberonePhenylhydrazine2,3-Cycloheptenoindole wikipedia.org

Theoretical and Computational Investigations of Dmhm Reactivity and Mechanisms

Quantum Chemical Studies on Reaction Energetics and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving DMHM. These studies typically employ methods like Density Functional Theory (DFT) and high-level ab initio calculations to determine the energies of reactants, products, intermediates, and, crucially, transition states. By calculating these energies, a quantitative picture of the reaction thermodynamics and kinetics can be constructed.

For instance, in reactions such as cycloadditions or alkylations where DMHM acts as a nucleophile, quantum chemical calculations can elucidate the activation barriers for different possible pathways. The identification and characterization of transition state structures are paramount, as their relative energies determine the rate of the reaction. Theoretical studies on related hydrazone systems have shown that the energy barriers can be significantly influenced by factors such as the nature of the substituent, the solvent, and the presence of a catalyst. In a representative theoretical study on the reaction of a hydrazone with an electrophile, the activation energy for the carbon-carbon bond-forming step can be calculated, providing a quantitative measure of the reaction's feasibility.

Table 1: Representative Calculated Reaction Energetics for a Hydrazone Reaction

ParameterValue (kcal/mol)
Activation Energy (ΔG‡)15.8
Reaction Free Energy (ΔG)-25.2

Note: The data in this table is illustrative and based on typical values found in computational studies of hydrazone reactivity.

These computational investigations also allow for the examination of unstable intermediates that may be difficult or impossible to observe experimentally. The geometry and electronic structure of these transient species provide critical information about the step-by-step mechanism of the reaction.

Computational Modeling of Stereoselectivity and Regioselectivity

Many reactions involving DMHM can lead to the formation of multiple stereoisomers or regioisomers. Computational modeling has proven to be a powerful tool for predicting and explaining the observed selectivity in these reactions. By calculating the energies of the transition states leading to the different possible products, the preferred reaction pathway can be identified.

For example, in the context of α-alkylation of chiral hydrazones, DFT calculations have been successfully used to elucidate the origins of stereoselectivity. acs.org These studies reveal that the preferred stereochemical outcome is often determined by a combination of steric and electronic factors in the transition state. The chiral auxiliary directs the approach of the electrophile to one face of the azaenolate intermediate, and computational models can quantify the energetic preference for this approach. acs.org Noncovalent interactions, such as C-H···O and C-H···π interactions, can play a crucial role in stabilizing one transition state over another, thereby controlling the stereoselectivity. acs.org

Table 2: Illustrative Computational Data for Stereoselectivity in a Hydrazone Alkylation

Transition StateRelative Free Energy (kcal/mol)Predicted Diastereomeric Ratio
TS-Re0.0>99:1
TS-Si+3.5

Note: This table presents hypothetical data to illustrate how computational modeling can predict stereochemical outcomes based on the relative energies of transition states.

Similarly, for cycloaddition reactions involving DMHM, computational models can predict the regioselectivity (e.g., the formation of 1,4- vs. 1,2-adducts) by comparing the activation barriers for the competing pathways. These predictions are invaluable for designing synthetic strategies that favor the formation of the desired isomer.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules like DMHM. nih.gov DFT calculations provide detailed information about the distribution of electrons in the molecule, which is fundamental to understanding its chemical behavior. acs.org

One of the key applications of DFT in this context is the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO of DMHM indicate its nucleophilic character, with the electron density being concentrated on specific atoms, typically the nitrogen and the α-carbon of the methacrolein (B123484) moiety. Conversely, the LUMO of a reacting partner (an electrophile) will determine the site of nucleophilic attack. The interaction between the HOMO of DMHM and the LUMO of the electrophile governs the initial stages of the reaction.

DFT can also be used to calculate various reactivity descriptors, such as the Fukui function and the dual descriptor, which provide a quantitative measure of the local reactivity of different sites within the DMHM molecule. acs.org This information is crucial for predicting the regioselectivity of its reactions. Furthermore, DFT calculations can be used to model the entire reaction pathway, identifying all intermediates and transition states, and thus providing a comprehensive picture of the reaction mechanism. acs.orgresearchgate.net

Conformational Analysis and Spectroscopic Correlations

Methacrolein dimethylhydrazone is a flexible molecule with several rotatable bonds, leading to the existence of multiple conformers. The relative populations of these conformers can have a significant impact on the molecule's reactivity and spectroscopic properties. Computational methods, particularly DFT, are extensively used to perform conformational analysis and to determine the most stable conformations of DMHM. nih.govresearchgate.net

These studies typically involve a systematic search of the conformational space by rotating the single bonds and calculating the relative energies of the resulting structures. The results of these calculations can then be correlated with experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net For example, calculated NMR chemical shifts and coupling constants for different conformers can be compared with the experimental values to determine the predominant conformation in solution.

Rotational barriers around key bonds, such as the N-N bond and the C-N bond, can also be calculated. researchgate.net This information is important for understanding the dynamic behavior of the molecule and the rates of interconversion between different conformers. In some cases, the presence of multiple conformers can be directly observed in the NMR spectra at low temperatures, and computational studies can aid in the assignment of the signals to specific conformations. nih.gov

Conceptual Framework: Dmhm As a Synthetic Equivalent and Surrogate

DMHM as an Enamine Equivalent in α,β-Unsaturated Systems

The dimethylhydrazone moiety in DMHM significantly alters the electronic properties of the methacrolein (B123484) core, effectively transforming it into an enamine equivalent. Enamines are well-established as nucleophilic species at the β-carbon, and DMHM leverages this reactivity in various synthetic applications, particularly in cycloaddition reactions where it can act as a potent dienophile.

A notable example is the Povarov reaction, a type of aza-Diels-Alder reaction, where DMHM has been successfully employed. In a study, the reaction of an aromatic imine with methacrolein dimethylhydrazone in the presence of indium trichloride (B1173362) as a catalyst yielded a 1,2,3,4-tetrahydroquinoline (B108954) derivative. mdpi.comresearchgate.net This transformation proceeds with high diastereoselectivity, affording a product with a quaternary stereocenter. mdpi.com This represents a significant application of an α,β-unsaturated dimethylhydrazone acting as the dienophile component in a hetero-Diels-Alder reaction. researchgate.net

The reactivity of α,β-unsaturated hydrazones as aza-enamines allows them to participate in [4+2] cycloaddition reactions with a range of dienophiles, leading to the formation of tetrahydropyridine (B1245486) derivatives. duke.edu This highlights the role of the dimethylhydrazone group in activating the α,β-unsaturated system for such transformations.

Umpolung (Polarity Inversion) Strategies for Carbonyl α-Functionalization

The concept of "umpolung," or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal electrophilic character of a functional group. nih.gov In the context of carbonyl compounds, this typically involves making the α-carbon nucleophilic. While the β-position of α,β-unsaturated carbonyls is naturally electrophilic, the formation of a dimethylhydrazone derivative like DMHM introduces nucleophilic character at the β-position, which is a manifestation of umpolung.

More direct umpolung strategies for α-functionalization of carbonyls often involve the generation of an enolate equivalent. The use of hydrazone derivatives provides a pathway to achieve this. For instance, the α-alkylation of N-sulfonyl hydrazones via in situ-derived azoalkenes presents an umpolung approach to ketone α-alkylation. duke.edu This method can lead to the formation of highly sterically hindered compounds that are difficult to synthesize through traditional enolate chemistry. duke.edu While this specific example uses N-sulfonyl hydrazones, the underlying principle of modifying the carbonyl group to invert its polarity is central to the utility of hydrazone derivatives in general. The combination of photoredox catalysis with the Wolff-Kishner reaction, which proceeds through a hydrazone intermediate, allows for the difunctionalization of carbonyl groups via a radical-carbanion relay, further exemplifying carbonyl umpolung. nih.gov

DMHM in the Broader Context of Carbonyl Surrogates

Beyond its role as an enamine equivalent, DMHM can be conceptually viewed within the broader family of carbonyl surrogates. A carbonyl surrogate is a reagent that can be used to introduce a carbonyl group or its synthetic equivalent in a controlled manner. While DMHM itself does not directly generate carbon monoxide (CO) in the same way as other surrogates, its parent aldehyde, methacrolein, is a key α,β-unsaturated carbonyl compound. The use of DMHM allows for the introduction of the methacrolein skeleton under conditions where the free aldehyde might be unstable or undergo undesired side reactions. After the desired transformation, the dimethylhydrazone can be hydrolyzed back to the carbonyl group.

Comparison with Other CO-Generating Reagents (e.g., DMF, Metal Carbonyls, Formates)

A direct comparison of DMHM as a carbonyl surrogate with common carbon monoxide (CO) generating reagents like N,N-dimethylformamide (DMF), metal carbonyls, and formates reveals distinct mechanistic pathways and applications.

Reagent FamilyMechanism of CO GenerationTypical ApplicationsKey Characteristics
This compound (DMHM) Not a direct CO generator. Acts as a stable precursor to the methacrolein carbonyl group via hydrolysis.Introduction of the methacrolein moiety in cycloadditions and other reactions where the free aldehyde is reactive.Modifies reactivity of the α,β-unsaturated system; stable and isolable.
N,N-Dimethylformamide (DMF) Decomposition at high temperatures, often catalyzed by a base or metal, to produce CO and dimethylamine.Palladium-catalyzed aminocarbonylations and other carbonylation reactions.Readily available solvent; requires high temperatures; co-produces dimethylamine.
Metal Carbonyls (e.g., Fe(CO)₅, Co₂(CO)₈) Direct source of CO ligands.Hydroformylation, Reppe chemistry, and various stoichiometric and catalytic carbonylation reactions.Highly effective source of CO; often toxic and require careful handling.
Formates (e.g., Phenyl formate (B1220265), Formic acid) Decomposition, often base- or metal-catalyzed, to release CO.Palladium-catalyzed carbonylation of aryl/alkenyl halides and triflates.Can be more stable and easier to handle than gaseous CO or metal carbonyls; reactivity depends on the specific formate derivative. researchgate.net

N,N-Dimethylformamide (DMF) is a widely used solvent that can also serve as a source of carbon monoxide in certain transition metal-catalyzed reactions. youtube.com This typically requires high temperatures and often the presence of a base to promote the decomposition of DMF into CO and dimethylamine. This in-situ generation of CO avoids the need to handle toxic CO gas directly.

Metal carbonyls , such as iron pentacarbonyl (Fe(CO)₅) and dicobalt octacarbonyl (Co₂(CO)₈), are direct and efficient sources of CO for a vast range of carbonylation reactions. However, their high toxicity and volatility necessitate specialized handling procedures.

Formates , including formic acid and its esters like phenyl formate, have gained prominence as safer and more convenient CO surrogates. researchgate.net Their decomposition to release CO can be triggered under relatively mild conditions, often with the aid of a base or a transition metal catalyst. The reactivity of formates can be tuned by modifying the ester group. researchgate.net

In essence, while DMF, metal carbonyls, and formates are primarily used as sources of a single carbon unit (CO) for carbonylation reactions, DMHM serves as a surrogate for a larger, more complex building block—the methacrolein molecule itself. The choice between these reagents depends entirely on the desired synthetic transformation. For introducing a simple carbonyl group, CO-generating surrogates are appropriate. For incorporating the intact methacrolein framework with modified reactivity, DMHM is the reagent of choice.

Emerging Research Directions and Future Perspectives in Methacrolein Dimethylhydrazone Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity and selectivity of transformations involving methacrolein (B123484) dimethylhydrazone are critically dependent on the catalytic system employed. Current research is actively pursuing the development of more efficient and selective catalysts, spanning from Lewis acids to organocatalysts and heterogeneous systems.

In the context of the Povarov reaction, a key transformation for the synthesis of tetrahydroquinolines using DMHM, various catalysts have been investigated. Lewis acids such as indium(III) chloride have proven effective in promoting this reaction. wikipedia.orgmdpi.com Brønsted acids like tosylic acid (p-TsOH) have also been successfully utilized, catalyzing the reaction likely through protonation of the imine component, thereby activating it for the subsequent addition of DMHM. mdpi.com

Organocatalysis represents a rapidly growing area in DMHM chemistry. For instance, L-proline has been identified as an efficient catalyst for the synthesis of methacrolein itself, the precursor to DMHM, via an aldol (B89426) condensation. dtu.dk This opens avenues for tandem reaction sequences where the catalyst for the precursor formation could potentially influence subsequent reactions of the derived hydrazone. The head-to-tail dimerization of methacrolein, a competing reaction, has been shown to be catalyzed by various organic bases like amines, phosphines, and N-heterocyclic carbenes (NHCs), highlighting the nuanced control required in these systems. sci-hub.st

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse. Magnesium oxide (MgO) nanoparticles have been demonstrated as a promising and efficient heterogeneous catalyst for the synthesis of hydrazone derivatives under solvent-free and ultrasonic conditions, suggesting a potential green route for DMHM synthesis. researchgate.net The acid-base bifunctional sites on MgO nanoparticles are believed to facilitate the condensation reaction. researchgate.net Layered double hydroxides (LDHs) intercalated with L-proline have also been explored for the synthesis of methacrolein, showcasing the potential of hybrid catalytic materials. mdpi.com

Table 1: Catalytic Systems in Methacrolein and Methacrolein Dimethylhydrazone Chemistry

Catalyst TypeSpecific Catalyst ExampleApplicationReference
Lewis AcidIndium(III) chloridePovarov reaction of DMHM wikipedia.orgmdpi.com
Brønsted Acidp-Toluenesulfonic acid (p-TsOH)Povarov reaction of DMHM mdpi.com
OrganocatalystL-ProlineSynthesis of Methacrolein dtu.dk
OrganocatalystN-Heterocyclic Carbene (NHC)Dimerization of Methacrolein sci-hub.st
HeterogeneousMgO NanoparticlesHydrazone Synthesis researchgate.net
HeterogeneousL-Proline intercalated LDHsSynthesis of Methacrolein mdpi.com

Applications in Asymmetric Synthesis and Chiral Induction

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. This compound is proving to be a valuable tool in this domain, particularly in the construction of chiral heterocyclic scaffolds.

A significant breakthrough has been the application of DMHM in a fully diastereoselective doubly vinylogous Povarov reaction. researchgate.net This reaction, involving p-anisidine (B42471), cinnamaldehyde (B126680), and DMHM, and catalyzed by indium trichloride (B1173362), yields a 1,2,3,4-tetrahydroquinoline (B108954) derivative with complete control over the relative stereochemistry of the newly formed stereocenters. researchgate.net This demonstrates the potential of DMHM to participate in highly ordered transition states, leading to excellent chiral induction.

The broader field of asymmetric catalysis offers numerous possibilities for DMHM. Chiral Lewis acids are powerful catalysts for a wide range of asymmetric transformations. wikipedia.orgsigmaaldrich.com For instance, chiral oxazaborolidinium ions (COBIs) have been successfully used in various asymmetric reactions, including cycloadditions. sigmaaldrich.com The application of such chiral Lewis acids to reactions involving DMHM is a promising avenue for achieving high enantioselectivity. Similarly, chiral N,N'-dioxide metal complexes have been shown to catalyze asymmetric tandem isomerization/α-Michael additions of related β,γ-unsaturated 2-acyl imidazoles, suggesting their potential applicability to DMHM. nih.gov

Organocatalysis also presents significant opportunities for asymmetric reactions with DMHM. Chiral secondary amines, such as those derived from cinchona alkaloids, have been effectively used to activate α,β-unsaturated ketones for asymmetric aza-Michael reactions. nih.gov The first asymmetric catalyzed aza-Henry reaction of hydrazones, using quinine (B1679958) as the catalyst, has been reported to produce β-nitrohydrazides with high enantiomeric excess. researchgate.net These methodologies could be adapted for the asymmetric functionalization of the DMHM backbone.

Integration of DMHM Chemistry into Green Chemistry Principles

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the direction of synthetic chemistry. The chemistry of this compound is well-aligned with several of these principles.

A primary green aspect of DMHM chemistry lies in its synthesis from unsymmetrical dimethylhydrazine (UDMH). UDMH is a highly toxic and hazardous compound, famously used as a rocket propellant. mdpi.comnih.gov The conversion of stockpiled or substandard UDMH into DMHM represents a significant detoxification pathway. nih.gov DMHM is a less toxic and less volatile derivative, making it a safer and more manageable reagent for use in organic synthesis. nih.gov This approach transforms a hazardous waste material into a valuable chemical feedstock.

Furthermore, the synthesis of hydrazones, including potentially DMHM, can be conducted under environmentally benign conditions. Research has demonstrated the synthesis of hydrazones using ultrasound irradiation in aqueous media, which offers short reaction times and avoids the use of volatile organic solvents. researchgate.net The use of MgO nanoparticles as a recyclable catalyst under solvent-free conditions also represents a green synthetic route. researchgate.net

The application of DMHM in the synthesis of tetrahydroquinolines can also be performed under green conditions. The use of sonosynthesis, an ultrasonic protocol, has been reported for the synthesis of tetrahydroquinoline derivatives, often in aqueous media. arabjchem.org Additionally, the development of catalyst-free synthesis methods in water for related heterocyclic systems further underscores the potential for greening DMHM chemistry.

Exploration of Unconventional Reaction Media and Conditions (e.g., Flow Chemistry, Photochemistry, Sonochemistry)

Moving beyond traditional batch reactions in organic solvents, researchers are exploring unconventional reaction media and energy sources to enhance the efficiency, safety, and scalability of chemical processes. These emerging technologies hold significant promise for the future of this compound chemistry.

Mechanochemistry: The use of mechanical force to induce chemical reactions, often in the absence of a solvent, is a rapidly growing area of green chemistry. A notable example is the use of a vibrating ball mill to enhance the yield of benzostatin derivatives in a Povarov reaction involving DMHM. mdpi.comresearchgate.net This solvent-less approach can lead to faster reaction times and simplified work-up procedures. The mechanochemical synthesis of a variety of hydrazone compounds has also been reported to proceed in quantitative yields. mdpi.com

Sonochemistry: The application of ultrasound to chemical reactions can lead to enhanced reaction rates and yields. The synthesis of aryl-hydrazones has been successfully achieved using ultrasound irradiation in an aqueous medium, resulting in short reaction times and excellent yields. researchgate.net This technique could be readily applied to the synthesis of DMHM itself.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. The synthesis of hydrazones and their subsequent reactions have been successfully demonstrated in continuous flow systems. researchgate.netmit.edursc.org For instance, the generation of reactive diazo compounds from hydrazones has been achieved in flow, allowing for their immediate use in subsequent transformations and avoiding the accumulation of hazardous intermediates. rsc.org Given the exothermic nature of some reactions involving hydrazones, flow chemistry provides a safer and more controlled reaction environment.

Photochemistry: The use of light to promote chemical reactions opens up unique reactivity pathways. Visible-light photocatalysis has been employed for the generation of nitrogen-centered hydrazonyl radicals from hydrazones. acs.orgresearchgate.net This strategy allows for efficient intramolecular hydroamination and oxyamination reactions. Furthermore, photocatalytic systems have been developed for the cleavage of the N-N bond in hydrazines and hydrazides, offering a mild method for generating secondary amines. nih.govresearchgate.net The application of photocatalysis to DMHM could unlock novel transformations and functionalizations.

Computational Design of New DMHM-Based Transformations and Reagents

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms, predicting reactivity and selectivity, and guiding the design of new reagents and catalysts. The application of computational methods to the chemistry of this compound is a promising frontier for accelerating discovery.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. DFT calculations can be used to model the transition states of reactions involving DMHM, such as the Povarov reaction, to understand the origins of stereoselectivity. amanote.comnih.govcsic.es For instance, computational studies on the rearrangement pathways of Povarov products derived from α,β-unsaturated dimethylhydrazones have provided valuable mechanistic insights. researchgate.net

Theoretical studies on the reactivity of α,β-unsaturated hydrazones have highlighted the key electronic features that govern their behavior. semanticscholar.orgmdpi.commdpi.com These studies can inform the design of new DMHM-based reagents with tailored reactivity. By understanding the factors that control the regioselectivity and stereoselectivity of cycloaddition reactions, for example, new and more efficient synthetic methods can be developed. mdpi.comresearchgate.net

Computational tools can also be employed to design novel catalysts for reactions involving DMHM. By modeling the interaction between the catalyst and the substrate, it is possible to predict which catalysts will be most effective and selective. This in silico approach can significantly reduce the experimental effort required to discover new catalytic systems. The study of Brønsted acid-catalyzed transannular cycloadditions of cycloalkenone hydrazones has benefited from computational analysis to understand the role of the catalyst and the origin of enantioselectivity. nih.govcsic.es As computational power and methodologies continue to advance, the in silico design of new transformations and reagents based on the versatile this compound scaffold will undoubtedly play an increasingly important role in the future of organic synthesis.

Q & A

Q. What are the standard methods for synthesizing methacrolein dimethylhydrazone, and how can experimental reproducibility be ensured?

this compound is typically synthesized via condensation reactions between methacrolein and dimethylhydrazine. Key steps include:

  • Use of acid or base catalysts (e.g., L-proline intercalated layered double hydroxides) to enhance reaction efficiency .
  • Precursor purification (e.g., distillation of methacrolein) to minimize side reactions .
  • Characterization via NMR (¹H/¹³C) and HPLC to confirm structure and purity (>95%) . Reproducibility requires detailed documentation of solvent systems, temperature, and molar ratios in the main manuscript, with extended protocols in supplementary materials .

Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Essential techniques include:

  • GC-MS : To verify molecular weight and detect volatile byproducts .
  • FT-IR : To identify hydrazone C=N stretching bands (~1600 cm⁻¹) and rule out imine impurities .
  • XRD : For crystalline phase analysis . Conflicting data (e.g., unexpected NMR peaks) should be addressed by cross-validating with alternative methods (e.g., HPLC retention times) and referencing computational simulations (e.g., DFT-predicted spectra) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, lab coats) due to potential acute toxicity (analogous to formaldehyde dimethylhydrazone) .
  • Store in inert atmospheres to prevent decomposition.
  • Emergency procedures: Neutralize spills with dilute acetic acid and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the regioselectivity of this compound in cycloaddition reactions?

DFT calculations (e.g., B3LYP/6-31G(d)) predict:

  • Electrophilic sites : Methacrolein’s α,β-unsaturated carbonyl group acts as an electrophile, while dimethylhydrazine’s lone pairs drive nucleophilic attack .
  • Solvent effects : Polar solvents (e.g., DCM) stabilize transition states, altering diastereoselectivity ratios . Validate computational results with kinetic experiments (e.g., monitoring reaction progress via in-situ IR) .

Q. How can contradictions in reported ozonolysis product yields of methacrolein derivatives be resolved?

Discrepancies often arise from:

  • Radical scavengers : Use of cyclohexane vs. NO alters OH radical pathways, affecting secondary organic aerosol (SOA) yields .
  • Chamber conditions : Temperature and humidity variations in HELIOS-like setups influence product partitioning . Address contradictions by standardizing experimental parameters and reporting uncertainty ranges for rate constants (e.g., k = 1.2 ± 0.3 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) .

Q. What experimental design principles optimize this compound’s catalytic performance in oxidative esterification?

Key considerations:

  • Catalyst screening : Test Au/Mg-Al mixed oxides for interfacial activation of C-H bonds .
  • Operando spectroscopy : Use DRIFTS or XAS to monitor active sites during reaction cycles .
  • Kinetic profiling : Vary residence times in flow reactors to balance conversion (>90%) and selectivity (>85%) .

Q. How can mixed-methods approaches address mechanistic uncertainties in this compound’s environmental degradation?

Combine:

  • Quantitative data : Measure OH radical reaction rates via pulsed laser photolysis .
  • Qualitative analysis : Use high-resolution mass spectrometry (HRMS) to identify transient intermediates . Triangulate findings with molecular dynamics simulations to model aqueous-phase degradation pathways .

Q. What ethical and methodological challenges arise when studying this compound’s bioactivity?

  • Toxicity testing : Follow OECD guidelines for in vitro assays to avoid unvalidated animal models .
  • Data transparency : Publish negative results (e.g., lack of mutagenicity) to prevent publication bias .
  • Regulatory compliance : Adhere to REACH protocols for environmental risk assessments .

Data Presentation Guidelines

  • Figures : Avoid cluttered chemical structures; highlight 2–3 key reaction steps with color-coded mechanistic arrows .
  • Tables : Compare DFT-predicted vs. experimental bond lengths (e.g., C=N: 1.28 Å vs. 1.31 Å) .
  • Supplementary Data : Include raw kinetic datasets and computational input files for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.